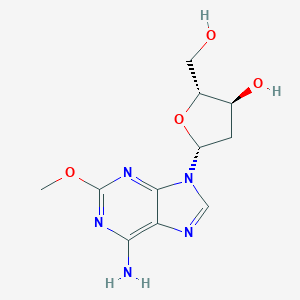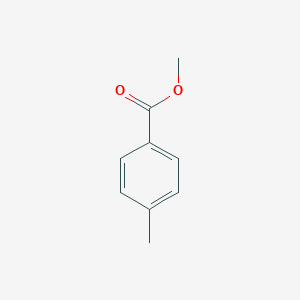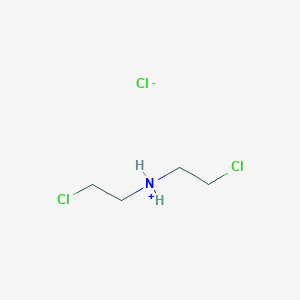
Bis(2-chloroethyl)amine hydrochloride
Overview
Description
Bis(2-chloroethyl)amine hydrochloride is a cytotoxic metabolite of Cyclophosphamide and a deuterated analog of Nor-nitrogen mustard . It is used as an intermediate in chemical synthesis and as a building block for piperazine derivatives .
Synthesis Analysis
This compound is synthesized by the reaction of diethanolamine and thionyl chloride . The reaction is controlled at a temperature between -4 to -6℃. After the addition is complete, it is stirred at room temperature for 1 hour, heated to 60-65℃, and after all the crystals are precipitated, anhydrous ethanol is added, and it is heated to reflux until it is completely dissolved .
Molecular Structure Analysis
The molecular formula of this compound is C4H10Cl3N . The InChI representation is InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H . The Canonical SMILES representation is C(CCl)NCCCl.Cl .
Chemical Reactions Analysis
This compound is mainly used as a pharmaceutical intermediate . It is also used as a starting material to synthesize piperazine derivatives .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 178.48 g/mol . It appears as a white to beige crystalline powder .
Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Bis(2-chloroethyl)amine hydrochloride derivatives of imidazole have been studied for their potential in the development of new antitumor drugs. These derivatives, including 4(5)-aminoimidazol-5(4)-carboxamide and others, have shown interesting properties in the search for compounds with varied biological activities. Some of these compounds have even progressed past the preclinical testing stage, suggesting their potential in therapeutic applications (Iradyan, 2009).
Interaction with Hyperthermia in Cancer Treatment
Studies have explored the interaction of chemotherapeutic drugs, including alkylating agents like 1,3-bis(2-chloroethyl)-1-nitrosourea (related to this compound), with hyperthermia (heat treatment) in animals. The antitumor effects of these agents were found to be significantly potentiated by local hyperthermia. For instance, 1,3-bis(2-chloroethyl)-1-nitrosourea showed increased activity at temperatures between 41 and 42°C, suggesting potential application in systemic hyperthermia settings (Marmor, 1979).
Involvement in Radical Scavenging Mechanisms
Research has also delved into the role of this compound derivatives like sulfur mustard in radical scavenging mechanisms. A study focused on the toxicology of sulfur mustard, discussing potential salvage mechanisms through which melatonin could neutralize toxic damage induced by sulfur mustard. This highlights the complex biochemical interactions and potential therapeutic interventions involving this compound derivatives (Romero, 2020).
Bisphenol A and Environmental Health
While not directly related to this compound, studies on compounds like Bisphenol A (BPA) and other environmental estrogens provide context on the broader implications of chemical exposure and its regulation. For instance, research assessing BPA's impact on human and wildlife health, its occurrence in the environment, and the need for a new risk assessment due to widespread human exposure offers insights into the complexities of managing chemical risks and understanding their broader impact (vom Saal & Hughes, 2005).
Mechanism of Action
Target of Action
Bis(2-chloroethyl)amine hydrochloride, also known as mechlorethamine, primarily targets DNA within cells. It binds to the N7 nitrogen atom of guanine bases in DNA . This interaction is crucial as it disrupts the DNA structure, preventing proper replication and transcription, which is essential for cell division and function.
Mode of Action
Mechlorethamine acts as an alkylating agent. It introduces alkyl groups into the DNA molecule, leading to the formation of cross-links between DNA strands . These cross-links inhibit the separation of DNA strands, thereby blocking DNA synthesis and RNA transcription. Additionally, the alkylation can cause mispairing of nucleotides, leading to mutations .
Biochemical Pathways
The primary biochemical pathway affected by mechlorethamine is the DNA damage response pathway. The cross-linking and alkylation of DNA activate repair mechanisms, such as nucleotide excision repair and homologous recombination . .
Pharmacokinetics
Mechlorethamine exhibits rapid absorption and distribution when administered intravenously. It has a very short half-life of less than one minute due to its high reactivity and rapid metabolism . The compound is primarily excreted through the kidneys.
Result of Action
At the molecular level, mechlorethamine’s action results in DNA cross-linking, strand breaks, and mutations. These effects lead to the inhibition of DNA replication and transcription, ultimately causing cell death. At the cellular level, this results in the suppression of rapidly dividing cells, which is why mechlorethamine is effective in treating cancers like Hodgkin’s disease and lymphomas .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and efficacy of mechlorethamine. It is highly reactive and can be inactivated by water and other nucleophiles. Therefore, it must be handled and stored under controlled conditions to maintain its stability and effectiveness .
: Chlormethine - Wikipedia : Mechlorethamine: Uses, Interactions, Mechanism of Action | DrugBank Online
Safety and Hazards
Bis(2-chloroethyl)amine hydrochloride is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing genetic defects . It is recommended to use personal protective equipment as required and to handle it only in a well-ventilated area or outdoors .
Future Directions
properties
IUPAC Name |
2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDZDFSUDFLGMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052567 | |
| Record name | Bis(2-chloroethyl)amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder with an irritating odor; [Alfa Aesar MSDS] | |
| Record name | Bis(2-chloroethyl)amine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20334 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
821-48-7 | |
| Record name | Bis(2-chloroethyl)amine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=821-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-chloroethyl)amine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-chloroethyl)amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-chloroethyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY407360DG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Bis(2-chloroethyl)amine hydrochloride?
A1: The molecular formula of this compound is C4H10Cl2N+Cl-, and its molecular weight is 178.09 g/mol.
Q2: Are there efficient methods for synthesizing this compound?
A2: Yes, this compound can be synthesized from diethanolamine using thionyl chloride as the chlorinating agent and chloroform as the solvent []. This method is considered simple, economical, and environmentally friendly.
Q3: What spectroscopic data is available for identifying this compound?
A3: Infrared (IR) spectroscopy is commonly used to identify this compound []. Additionally, 1H NMR and mass spectrometry have also been used to verify the structure of this compound and its derivatives [, ].
Q4: What is this compound primarily used for?
A4: this compound is primarily used as an alkylating agent, especially in the synthesis of pharmaceuticals like nitrogen mustards [, , , , , , ] and other heterocyclic compounds [, , , , , ].
Q5: Can you describe how this compound acts as an alkylating agent?
A5: The two chloroethyl groups in this compound are susceptible to nucleophilic substitution. This allows it to react with nucleophilic groups in other molecules, leading to the formation of covalent bonds and alkylation of the target molecule.
Q6: What types of heterocyclic compounds can be synthesized using this compound?
A6: this compound is particularly useful in the synthesis of piperazine derivatives [, , , , ]. It has also been used to synthesize oxazolidine derivatives [].
Q7: Can this compound participate in multicomponent reactions?
A7: Yes, it can participate in three-component condensation reactions. For instance, it reacts with pyridin-2-one and potassium carbonate in dimethylformamide to yield N- and O-oxazolidinylethylation products of pyridin-2-one [].
Q8: How does microwave irradiation affect reactions involving this compound?
A8: Microwave irradiation can significantly accelerate reactions involving this compound. For example, the synthesis of N-aryl piperazine hydrochlorides from arylamines and this compound is significantly faster under microwave irradiation compared to conventional heating methods [].
Q9: Does this compound exhibit any unique physicochemical properties?
A9: Interestingly, this compound displays a sharp switching of its dielectric constant at 320 K, attributed to the dynamic changes of the (2-chloroethyl)ammonium cation between frozen and motional states []. This is associated with a structural phase transition in the molecular crystal.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester](/img/structure/B193237.png)

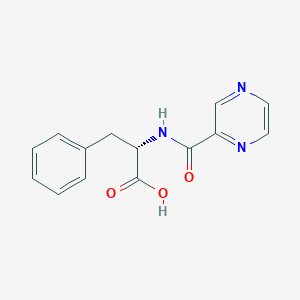

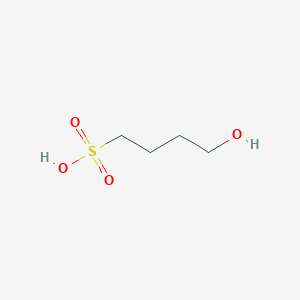
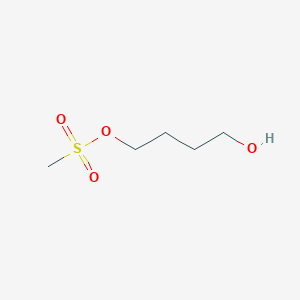
![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193278.png)
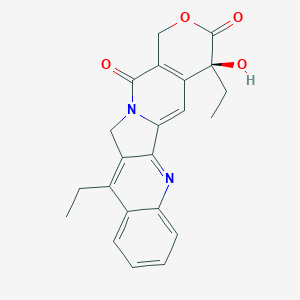
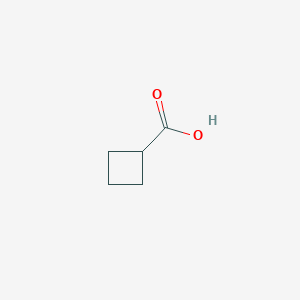

![(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid](/img/structure/B193288.png)

